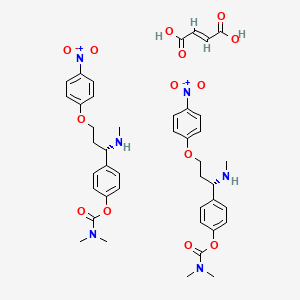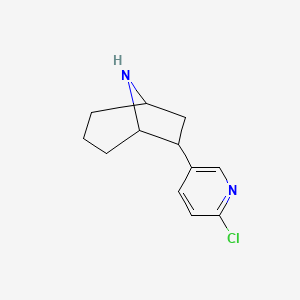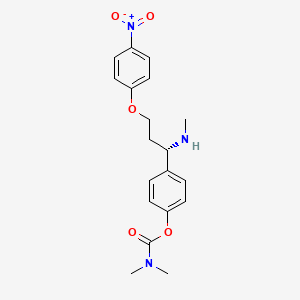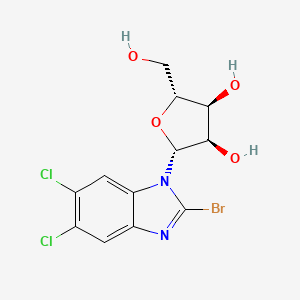
Nal-Glu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “NAL-GLU” is a second-generation gonadotropin-releasing hormone (GnRH) antagonist. It was developed to address the limitations of first-generation GnRH antagonists, which caused significant histamine release and allergic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAL-GLU involves the incorporation of specific amino acids to create a peptide structure. The process typically includes:
Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling Reactions: Using reagents like carbodiimides to form peptide bonds between amino acids.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) with a triethylammonium phosphate-acetonitrile solvent system.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale HPLC systems for purification .
Chemical Reactions Analysis
Types of Reactions
NAL-GLU primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions but can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Coupling Reagents: Carbodiimides (e.g., DCC, EDC) for peptide bond formation.
Cleavage Reagents: Trifluoroacetic acid (TFA) for removing the peptide from the resin.
Purification Solvents: Acetonitrile and water mixtures for HPLC purification.
Major Products
The major product of these reactions is the purified this compound peptide, which can be further formulated for clinical use.
Scientific Research Applications
Chemistry
NAL-GLU is used as a model compound in peptide synthesis research, helping to develop new methods for creating stable peptide bonds and improving peptide purification techniques .
Biology
In biological research, this compound is used to study the regulation of reproductive hormones. It helps in understanding the role of GnRH in the endocrine system and its impact on fertility .
Medicine
This compound has been investigated for its potential in treating hormone-dependent cancers, such as prostate and breast cancer. It works by inhibiting the release of gonadotropins, thereby reducing the levels of sex hormones that can fuel cancer growth .
Industry
In the pharmaceutical industry, this compound serves as a reference compound for developing new GnRH antagonists with improved safety and efficacy profiles .
Mechanism of Action
NAL-GLU exerts its effects by binding to the gonadotropin-releasing hormone receptor (GnRHR) on the surface of pituitary cells. This binding prevents the natural GnRH from activating the receptor, leading to a decrease in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The reduction in these hormones results in lower levels of sex hormones (testosterone and estrogen), which can help manage hormone-dependent conditions .
Comparison with Similar Compounds
Similar Compounds
NAL-ARG: Another GnRH antagonist with a similar structure but higher histamine release potential.
Antide: A third-generation GnRH antagonist with improved safety and efficacy profiles.
Uniqueness
NAL-GLU stands out due to its balanced profile of efficacy and reduced side effects compared to first-generation antagonists like NAL-ARG. It offers a safer alternative for clinical applications, particularly in hormone-dependent cancer treatments .
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H21N3O4/c19-14(17(23)21-15(18(24)25)7-8-16(20)22)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14-15H,7-8,10,19H2,(H2,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1 |
InChI Key |
VSZVSSYQFUFEQG-GJZGRUSLSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[4-(1-aminoethylideneamino)phenyl]-3-pentylthiourea;hydrochloride](/img/structure/B10826698.png)

![1-Azabicyclo[2.2.2]octan-3-yl 2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826710.png)

![methanesulfonate;trimethyl-[(2R)-2-(3-methylbutanoyloxy)-4-oxo-4-undecoxybutyl]azanium](/img/structure/B10826725.png)
![1-[5-[2-[(1,1-dioxothieno[3,4-d][1,2]thiazol-3-ylidene)amino]ethylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine;hydrochloride](/img/structure/B10826726.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826755.png)
![(3S)-4-[[(1S)-1-carboxy-2-cyclohexylethyl]amino]-3-[[2-[ethyl(4-piperidin-4-ylbutanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B10826766.png)


